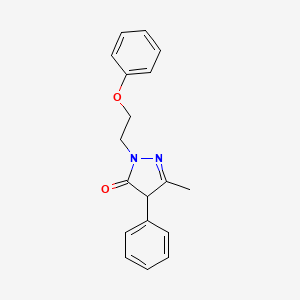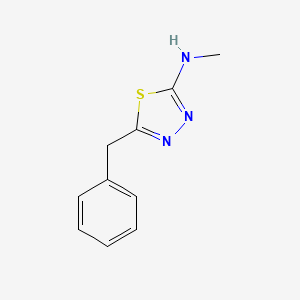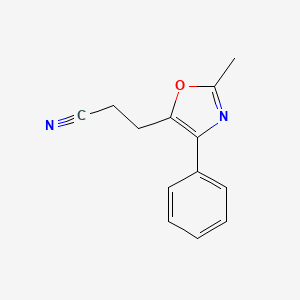![molecular formula C18H11N3O2S B12901835 4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one CAS No. 104824-50-2](/img/structure/B12901835.png)
4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a furo ring fused to a pyrimidine ring, with phenyl and phenylamino substituents. The presence of a thioxo group adds to its chemical diversity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine derivatives with phenyl isothiocyanate can lead to the formation of the desired compound through subsequent cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl and phenylamino groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Aplicaciones Científicas De Investigación
2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-4-(phenylamino)-7-oxofuro[3,4-d]pyrimidin-5(7H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-phenyl-4-(phenylamino)-7-thioxopyrrolo[3,4-d]pyrimidin-5(7H)-one: Similar structure but with a pyrrolo ring instead of a furo ring.
Uniqueness
The uniqueness of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
104824-50-2 |
|---|---|
Fórmula molecular |
C18H11N3O2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C18H11N3O2S/c22-17-13-14(18(24)23-17)20-15(11-7-3-1-4-8-11)21-16(13)19-12-9-5-2-6-10-12/h1-10H,(H,19,20,21) |
Clave InChI |
NKSNNAQXLCHIDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)C(=O)OC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12901752.png)


![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12901784.png)
![Isoxazole, 5-[7-(3-dibenzofuranyloxy)heptyl]-3-methyl-](/img/structure/B12901788.png)
![4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12901794.png)

![8-Quinolinol, 5,5'-[1,3-propanediylbis(iminomethylene)]bis-](/img/structure/B12901806.png)

![2-((3-Chloropropyl)thio)benzo[d]oxazole](/img/structure/B12901815.png)




